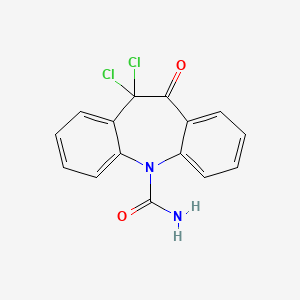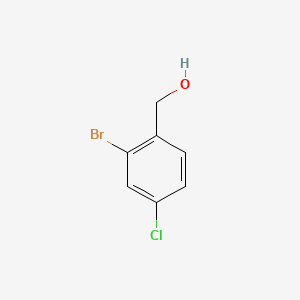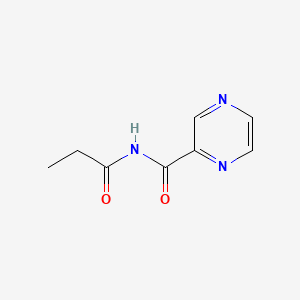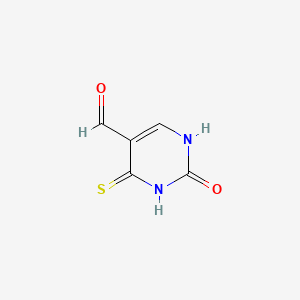
11,11-Dichloro Oxcarbazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11,11-Dichloro Oxcarbazepine is a chemical compound with the molecular formula C15H10Cl2N2O2 and a molecular weight of 321.16 g/mol . It is a derivative of oxcarbazepine, which is known for its anticonvulsant properties. This compound is primarily used in scientific research and has various applications in the fields of chemistry, biology, and medicine.
作用機序
Target of Action
The primary target of 11,11-Dichloro Oxcarbazepine, like its parent compound Oxcarbazepine, is the voltage-sensitive sodium channels in the brain . These channels play a crucial role in the propagation of action potentials along neurons, which is a fundamental process in the transmission of signals in the nervous system .
Mode of Action
This compound, and its active metabolite Monohydroxy Derivative (MHD), exert their antiepileptic effects by blocking these voltage-sensitive sodium channels . By doing so, they stabilize the hyperexcited neuronal membranes, inhibit repetitive neuronal firing, and decrease the propagation of synaptic impulses . This action is believed to prevent the spread of seizures . Additionally, Oxcarbazepine and MHD also increase potassium conductance and modulate the activity of high-voltage activated calcium channels .
Biochemical Pathways
It is known that the compound’s antiepileptic activity is largely attributed to its active metabolite, mhd . The formation of MHD involves the reduction of Oxcarbazepine by several members of the aldo-keto reductase family of cytosolic liver enzymes .
Pharmacokinetics
Oxcarbazepine is rapidly and extensively metabolized in the liver to its active metabolite, MHD . MHD undergoes further metabolism via glucuronide conjugation . A small percentage of the dose is oxidized to the 10,11-dihydroxy metabolite (DHD), which is inactive . The majority of the serum concentration appears as MHD, with a small percentage as unchanged Oxcarbazepine, and the rest as minor metabolites . The drug is primarily excreted in the urine .
Result of Action
The result of the action of this compound is a reduction in the incidence of seizures in epilepsy . This is achieved by inhibiting the abnormal electrical activity in the brain that leads to seizures . There have been rare reports of Oxcarbazepine resulting in the development of hematologic abnormalities, including agranulocytosis and aplastic anemia .
生化学分析
Biochemical Properties
It is known that Oxcarbazepine, the parent compound, exerts its effects primarily through its active metabolite, 10-monohydroxy derivative (MHD) . It is plausible that 11,11-Dichloro Oxcarbazepine may interact with similar enzymes, proteins, and other biomolecules as Oxcarbazepine and its metabolites.
Cellular Effects
Oxcarbazepine and its active metabolite MHD have been shown to block voltage-sensitive sodium channels, stabilizing hyperexcited neuronal membranes, inhibiting repetitive firing, and decreasing the propagation of synaptic impulses . These actions are believed to prevent the spread of seizures .
Molecular Mechanism
The exact molecular mechanism of this compound is unclear. Oxcarbazepine and its active metabolite MHD exert their antiepileptic effects primarily through the blockade of voltage-gated sodium channels . This action stabilizes hyperexcited neuronal membranes, inhibits repetitive neuronal firing, and decreases the propagation of synaptic impulses .
Temporal Effects in Laboratory Settings
Oxcarbazepine has been shown to have potent antiepileptic activity in animal models, comparable to that of carbamazepine and phenytoin .
Dosage Effects in Animal Models
Oxcarbazepine dosage guidelines for the treatment of partial-onset seizures in adults and children have been established .
Metabolic Pathways
Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to its active metabolite MHD . This step is mediated by cytosolic arylketone reductases . MHD is then eliminated by conjugation with glucuronic acid .
Transport and Distribution
Oxcarbazepine and its active metabolite MHD are known to be substrates of P-glycoprotein (Pgp), a protein that pumps them out of cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 11,11-Dichloro Oxcarbazepine typically involves the chlorination of oxcarbazepine. One common method is the reaction of oxcarbazepine with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 11,11-Dichloro Oxcarbazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to oxcarbazepine or other related compounds.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo-derivatives, while reduction can regenerate oxcarbazepine.
科学的研究の応用
11,11-Dichloro Oxcarbazepine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research focuses on its anticonvulsant properties and potential therapeutic uses.
Industry: It is used in the development of new pharmaceuticals and chemical products.
類似化合物との比較
Oxcarbazepine: A structural derivative with similar anticonvulsant properties.
Carbamazepine: Another anticonvulsant with a similar mechanism of action but different side effect profiles.
Eslicarbazepine: A prodrug of the active metabolite of oxcarbazepine, used for similar therapeutic purposes.
Uniqueness: 11,11-Dichloro Oxcarbazepine is unique due to the presence of two chlorine atoms, which can influence its chemical reactivity and biological activity. This structural difference may result in distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.
特性
IUPAC Name |
5,5-dichloro-6-oxobenzo[b][1]benzazepine-11-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-15(17)10-6-2-4-8-12(10)19(14(18)21)11-7-3-1-5-9(11)13(15)20/h1-8H,(H2,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCNKGXLGJJUKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C3=CC=CC=C3N2C(=O)N)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1Z)-3-Oxo-1-buten-1-yl]acetamide](/img/structure/B583046.png)




![Azeto[1,2-a][1,3]dioxolo[4,5-c]pyrrole](/img/structure/B583062.png)


